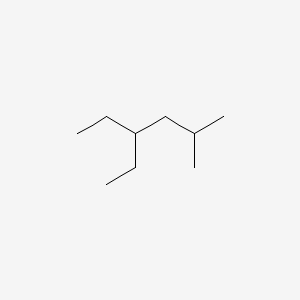

4-ethyl-2-methylhexane

描述

Overview of Branched Alkanes in Contemporary Chemical Science

Branched alkanes, a major class of saturated hydrocarbons, are characterized by carbon chains with one or more alkyl group attachments. ck12.orgfiveable.me These structural isomers of straight-chain alkanes possess the same molecular formula but exhibit distinct physical and chemical properties. opentextbc.cabyjus.com The International Union of Pure and Applied Chemistry (IUPAC) provides systematic nomenclature rules for these complex molecules based on identifying the longest carbon chain and the position of the branched alkyl groups. ck12.orgopentextbc.ca

In contemporary chemical science, branched alkanes are of paramount importance. They are significant components of gasoline and other fuels, with their branched structure often leading to higher octane (B31449) ratings and improved combustion characteristics compared to their linear counterparts. maricopa.edujove.com The degree of branching affects properties such as boiling point and viscosity; highly branched alkanes tend to have lower boiling points than their straight-chain isomers due to reduced surface area and weaker van der Waals forces. scienceskool.co.uk This structural variation also influences their thermodynamic stability, with more branched alkanes generally being more stable. jove.comwikipedia.org Furthermore, branched alkanes serve as crucial feedstocks in the chemical industry for the synthesis of various organic compounds. chemrevise.org Their reactivity, though generally low, is a subject of intense study, particularly in the fields of combustion chemistry and atmospheric science. alevelchemistry.co.uknih.gov

Rationale for In-depth Academic Investigation of 4-Ethyl-2-methylhexane

This compound (C9H20) serves as a valuable model compound for in-depth academic investigation for several reasons. solubilityofthings.com As a nonane (B91170) isomer, its structure, featuring both a methyl and an ethyl branch, provides a platform to study the influence of different types of alkyl branching on the fundamental properties and reactivity of alkanes. nih.govnist.gov

This specific isomer is often used in research related to fuel properties and combustion. solubilityofthings.com Understanding the oxidation and pyrolysis of this compound helps in the development of detailed kinetic models for the combustion of real-world fuels, which are complex mixtures of various hydrocarbons. osti.gov The presence of primary, secondary, and tertiary carbon-hydrogen bonds within its structure allows for the study of the relative rates and mechanisms of hydrogen abstraction reactions, which are critical initial steps in combustion and atmospheric oxidation processes. osti.gov

Moreover, its physical properties, such as density and viscosity, are of interest in the formulation of lubricants and other industrial fluids. solubilityofthings.comcam.ac.uk By studying a well-defined molecule like this compound, researchers can isolate and understand the specific contributions of its structural features to its macroscopic properties, which is more challenging in complex hydrocarbon mixtures.

Historical Context of Branched Alkane Synthesis and Mechanistic Studies

The study of alkanes, once termed "paraffins" due to their low reactivity, has a rich history. jove.comalevelchemistry.co.uk Early work focused on their isolation from natural sources like crude oil and the development of fundamental concepts of structure and isomerism. byjus.comsolubilityofthings.com The synthesis of specific branched alkanes became a significant area of research with the advent of powerful synthetic methods in organic chemistry.

Historically, reactions like the Wurtz reaction and the Grignard reaction provided early, though often limited, means of creating carbon-carbon bonds to build branched structures. plymouth.ac.uk The development of catalytic cracking and isomerization processes in the petroleum industry was a major leap forward, allowing for the large-scale production of branched alkanes for high-octane gasoline. maricopa.educhemrevise.org

Current Gaps in the Academic Understanding of this compound Reactivity and Transformations

Despite significant progress, there remain gaps in the comprehensive understanding of the reactivity and transformations of this compound and other large branched alkanes.

One major area of ongoing research is the development of highly accurate and predictive chemical kinetic models for its combustion over a wide range of temperatures and pressures. osti.govustc.edu.cn Specifically, the rates and branching ratios of the unimolecular decomposition of the fuel molecule and the subsequent reactions of the resulting radicals are still being refined. osti.gov While high-temperature chemistry is relatively well-understood, the low-temperature combustion regime, which is critical for understanding engine knock, presents significant challenges due to the complexity of the peroxy radical chemistry. osti.gov

The detailed mechanisms of soot precursor formation during the pyrolysis and combustion of branched alkanes like this compound are not fully elucidated. Understanding how its specific branching structure influences the formation of aromatic species is an active area of investigation. acs.org

Furthermore, while the atmospheric oxidation of smaller alkanes has been extensively studied, the detailed multiphase reaction pathways for larger, more complex branched alkanes like this compound, and their potential to form secondary organic aerosols (SOA), are less understood. copernicus.org The explicit gas-phase oxidation mechanisms are computationally demanding to model, and the role of autoxidation and the properties of the resulting highly oxygenated molecules require further experimental and theoretical investigation. copernicus.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H20 | nist.govlookchem.com |

| Molecular Weight | 128.258 g/mol | lookchem.com |

| CAS Number | 3074-75-7 | nist.govlookchem.com |

| Density | 0.721 g/cm³ | lookchem.com |

| Boiling Point | 134.1 °C at 760 mmHg | lookchem.com |

| Melting Point | -112.99 °C | lookchem.com |

| Flash Point | 52.2 °C | lookchem.com |

| Refractive Index | 1.4046 | lookchem.com |

| Vapor Pressure | 10.1 mmHg at 25°C | lookchem.com |

| Water Solubility | 359 µg/L (temperature not stated) | lookchem.com |

| Enthalpy of Vaporization | 42.9 kJ/mol | nist.gov |

Table 2: IUPAC Nomenclature and Synonyms

| Type | Name | Source(s) |

| IUPAC Name | This compound | nih.govnist.gov |

| Synonym | Hexane (B92381), 4-ethyl-2-methyl- | nih.gov |

| Synonym | 2-Methyl-4-ethylhexane | nist.gov |

| Synonym | Hexane, 3-ethyl-5-methyl- | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

4-ethyl-2-methylhexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-5-9(6-2)7-8(3)4/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCZJIBOPKRSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184765 | |

| Record name | Hexane, 4-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3074-75-7 | |

| Record name | 4-Ethyl-2-methylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3074-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 4-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 4-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethyl 2 Methylhexane and Its Stereoisomers

Stereoselective Synthesis of Enantiomeric Forms of 4-Ethyl-2-methylhexane

The synthesis of specific enantiomers of this compound, which possesses a chiral center at the C4 position, requires precise control over stereochemistry. Methodologies leveraging chiral auxiliaries or catalysts are paramount in achieving high enantiomeric purity.

Asymmetric Alkylation Approaches

Asymmetric alkylation provides a powerful tool for installing chiral centers. One prominent strategy involves the use of chiral auxiliaries, such as Evans' oxazolidinones. This approach, while multi-step, offers high levels of stereocontrol. A hypothetical pathway targeting (R)- or (S)-4-ethyl-2-methylhexane could begin with an Evans' auxiliary acylated with butanoyl chloride.

The subsequent diastereoselective alkylation of the α-carbon with isobutyl iodide would set the crucial stereocenter. Reductive removal of the chiral auxiliary would yield a chiral alcohol, which can then be converted to the final alkane through a two-step process of tosylation and reduction with a hydride source like lithium aluminum hydride (LiAlH₄). The choice of the (R)- or (S)-configured oxazolidinone auxiliary dictates the final stereochemistry of the product.

Another approach involves the use of TosMIC (tosylmethyl isocyanide) alkylation. This method can be adapted for the synthesis of chiral alkanes starting from chiral precursors, such as D-phenylalanine. harvard.edu By converting a chiral starting material into a 2-methyl alkanol, subsequent steps involving TosMIC chemistry can be envisioned to build the carbon skeleton leading to a specific stereoisomer of this compound. harvard.edu

Chiral Catalyst-Mediated Transformations

Chiral catalysts offer a more atom-economical route to enantiomerically enriched products by obviating the need for stoichiometric chiral auxiliaries. A plausible strategy for this compound involves the asymmetric conjugate addition of an organometallic reagent to a prochiral α,β-unsaturated carbonyl compound.

For instance, the copper-catalyzed asymmetric addition of an ethylmagnesium bromide (EtMgBr) to 6-methyl-2-hepten-4-one, mediated by a chiral ligand such as a phosphoramidite, could generate a chiral ketone. rug.nl Subsequent Wolff-Kishner or Clemmensen reduction of the carbonyl group would furnish the target chiral alkane. The enantioselectivity of the key conjugate addition step is highly dependent on the catalyst system employed.

Similarly, catalytic asymmetric hydrogenation of a suitable alkene precursor, such as 4-ethyl-2-methyl-1-hexene, using a chiral transition metal catalyst (e.g., a rhodium or iridium complex with a chiral phosphine (B1218219) ligand) could, in principle, yield an enantiomerically enriched product.

Novel Reaction Pathways for Branched Alkane Construction with this compound as a Target

The construction of the carbon backbone of highly branched alkanes like this compound relies on efficient carbon-carbon bond formation reactions. Modern synthetic organic chemistry offers a variety of powerful methods, including cross-coupling and organometallic additions.

Cross-Coupling Strategies for C-C Bond Formation

Cross-coupling reactions are a cornerstone of modern synthesis. The Corey-House synthesis (also known as the Corey-Posner, Whitesides-House reaction) is particularly well-suited for creating unsymmetrical alkanes. bibliotekanauki.pllibretexts.org This method involves the reaction of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide. libretexts.org To synthesize this compound, two primary disconnections are possible:

Reaction of lithium di(isobutyl)cuprate with 3-bromohexane.

Reaction of lithium diethylcuprate with 1-bromo-2-methylhexane.

The Corey-House synthesis is advantageous as it generally proceeds with high yield and is tolerant of a wide range of primary and secondary alkyl halides. bibliotekanauki.pl

More recent transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, also provide a viable, albeit more complex, pathway. libretexts.org This would involve preparing an organoboron derivative (e.g., an isobutyl boronic acid or ester) and coupling it with an ethyl-containing halide (e.g., 3-bromohexane) in the presence of a palladium catalyst and a base. libretexts.org While highly effective for sp²-sp² and sp²-sp³ coupling, the sp³-sp³ Suzuki coupling required for alkane synthesis remains more challenging but is an active area of research.

Table 1: Comparison of Potential Cross-Coupling Routes for this compound

| Reaction | Key Reagents | General Applicability | Potential Challenges |

|---|---|---|---|

| Corey-House Synthesis | Lithium dialkylcuprate (Gilman reagent) + Alkyl halide | Excellent for sp³-sp³ bond formation, including branched alkanes. bibliotekanauki.pl | Requires stoichiometric organocopper reagent. |

| Suzuki-Miyaura Coupling | Organoborane + Organohalide + Pd Catalyst | Highly versatile, but sp³-sp³ coupling is less developed than other variants. libretexts.org | Catalyst and ligand selection are critical for good yields. |

| Hiyama Coupling | Organosilane + Organohalide + Pd Catalyst | Organosilanes are stable and low-toxicity, but activation (e.g., with fluoride) is needed. nih.gov | Reaction conditions can be sensitive. nih.gov |

Organometallic Reagent Applications in Alkane Synthesis

The addition of organometallic reagents, particularly Grignard reagents, to carbonyl compounds is a classic and reliable method for C-C bond formation. lumenlearning.com A straightforward synthesis of this compound can be designed using this approach.

The key step is the reaction of a Grignard reagent with a ketone. For instance, isobutylmagnesium bromide can be added to 3-hexanone. This reaction forms the tertiary alcohol, 4-ethyl-2-methyl-4-hexanol. The resulting alcohol is then subjected to dehydration, typically using a strong acid like sulfuric or phosphoric acid, to yield a mixture of alkenes (e.g., 4-ethyl-2-methyl-3-hexene and 4-ethyl-2-methyl-4-hexene). The final step is the catalytic hydrogenation of this alkene mixture over a catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) to saturate the double bond and afford the desired this compound. plymouth.ac.uk

Optimization of Reaction Conditions for Enhanced Yields and Selectivity of this compound Syntheses

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions and waste. Techniques range from simple one-factor-at-a-time (OFAT) adjustments to more sophisticated Design of Experiments (DoE) methodologies. nih.gov

For the Grignard-based synthesis of this compound, several parameters can be optimized:

Temperature: Grignard additions are exothermic and often require cooling to prevent side reactions.

Solvent: The choice of ethereal solvent (e.g., diethyl ether, THF) can influence the reactivity and stability of the Grignard reagent. lumenlearning.com

Reagent Stoichiometry: Using a slight excess of the Grignard reagent can ensure complete consumption of the ketone.

Addition Rate: Slow, controlled addition of one reagent to the other can help manage the reaction exotherm and improve selectivity.

For stereoselective syntheses, optimization is even more critical. In a chiral catalyst-mediated transformation, factors such as catalyst loading, ligand structure, solvent polarity, and temperature can have a profound impact on the enantiomeric excess (ee) of the product. A DoE approach can efficiently screen these variables to identify the optimal conditions for both high yield and high enantioselectivity. nih.gov

Table 2: Example Design of Experiments (DoE) Factors for Optimizing a Grignard Reaction

| Factor | Low Level (-1) | High Level (+1) | Response to Measure |

|---|---|---|---|

| Temperature (°C) | 0 | 25 (Room Temp) | Yield (%) of 4-ethyl-2-methyl-4-hexanol |

| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | |

| Grignard Equivalents | 1.1 | 1.5 | |

| Addition Time (min) | 10 | 60 |

This table illustrates a simplified factorial design to study the effects of multiple variables on the reaction outcome, a core principle of Design of Experiments (DoE) methodology for reaction optimization. nih.gov

Mechanistic Investigations of this compound Formation Reactions

The mechanisms underlying the formation of this compound vary significantly with the synthetic methodology employed, ranging from nucleophilic additions in laboratory settings to complex carbocation rearrangements in industrial processes.

Mechanism of Grignard-Based Synthesis

The laboratory synthesis of the 4-ethyl-2-methylhexan-3-ol (B15477305) precursor proceeds via the well-understood Grignard reaction mechanism. organic-chemistry.org The Grignard reagent, for example, isobutylmagnesium bromide, acts as a potent nucleophile where the carbon atom bound to magnesium carries a partial negative charge. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde (butanal). organicchemistrytutor.com The pi-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate in a tetrahedral geometry. This intermediate is stable until a proton source (e.g., a mild acid workup) is introduced, which protonates the alkoxide to yield the final secondary alcohol. organic-chemistry.orgorganicchemistrytutor.com The subsequent reduction to the alkane via the tosylate involves an SN2 reaction to form the tosylate ester, followed by nucleophilic displacement of the tosylate group by a hydride ion (H⁻) from LiAlH₄.

Mechanism of Skeletal Isomerization over Bifunctional Catalysts

In industrial catalytic reforming, this compound is one of many isomers produced from linear alkanes like n-nonane. wikipedia.orgresearchgate.net These processes typically use bifunctional catalysts, such as platinum supported on chlorinated alumina (B75360). wikipedia.org The mechanism is a complex catalytic cycle involving both metal and acid sites. tandfonline.comtandfonline.com

Dehydrogenation: An n-nonane molecule first adsorbs onto a platinum (metal) site and undergoes dehydrogenation to form a nonene isomer. tandfonline.com

Protonation & Carbocation Formation: The resulting alkene diffuses to an acidic site (a Brønsted acid site on the alumina support) and is protonated, forming a secondary nonyl carbenium ion. tandfonline.com

Skeletal Rearrangement: This is the key step for forming branched isomers. The secondary carbenium ion can undergo a series of rapid intramolecular rearrangements via hydride shifts and alkyl shifts. To form the this compound skeleton, a complex sequence of these shifts occurs, proceeding through various tertiary and secondary carbocation intermediates. This process is often described by the Whitmore mechanism. The rearrangements favor the formation of more stable tertiary carbocations.

Deprotonation: The rearranged carbenium ion deprotonates at an acid site to form a branched alkene isomer.

Hydrogenation: This branched alkene then migrates back to a metal site where it is hydrogenated, yielding the final saturated branched alkane, this compound. tandfonline.com

This entire process is an equilibrium, and it runs alongside other reactions like cyclization and hydrocracking, leading to a complex mixture of products known as reformate. researchgate.netnumberanalytics.com The selectivity towards specific isomers like this compound is influenced by catalyst type, temperature, pressure, and hydrogen partial pressure. sioc-journal.cn

| Mechanistic Step (Isomerization) | Catalyst Site | Intermediate(s) | Description |

| Dehydrogenation | Metal (e.g., Pt) | Alkene | n-Nonane loses H₂ to form n-nonene. |

| Protonation | Acid (e.g., Al₂O₃-Cl) | Secondary Carbenium Ion | n-Nonene is protonated to form a C₉H₁₉⁺ cation. |

| Rearrangement | Acid | Tertiary/Secondary Carbenium Ions | Ion rearranges via hydride and alkyl shifts to a more stable branched structure. |

| Deprotonation | Acid | Branched Alkene | The rearranged cation loses a proton to form a branched C₉H₁₈ isomer. |

| Hydrogenation | Metal | Saturated Alkane | The branched alkene is hydrogenated to this compound. |

Elucidation of Reaction Mechanisms and Catalytic Transformations Involving 4 Ethyl 2 Methylhexane

Radical-Mediated Reactivity of 4-Ethyl-2-methylhexane

The reactivity of alkanes is often dictated by the stability of the radical intermediates formed during a reaction. In this compound, the presence of primary, secondary, and tertiary carbon-hydrogen bonds provides multiple sites for radical attack.

Hydrogen Atom Abstraction Studies and Selectivity

Hydrogen atom abstraction is a key step in many radical reactions. The selectivity of this process is governed by the relative stability of the resulting alkyl radicals. Tertiary C-H bonds are generally weaker than secondary, which are in turn weaker than primary C-H bonds. This hierarchy dictates that hydrogen abstraction will preferentially occur at the most substituted carbon atom.

In the case of this compound, there are primary, secondary, and tertiary hydrogens. The reactivity of these hydrogens in radical chlorination follows the general trend of tertiary > secondary > primary, with an approximate reactivity ratio of 5 : 3.5 : 1. libretexts.org This means that the hydrogen at the C-4 position (tertiary) is the most susceptible to abstraction, followed by the hydrogens on the methylene (B1212753) groups (secondary), and finally the hydrogens on the methyl groups (primary).

Table 1: Relative Rates of Hydrogen Abstraction

| Type of Hydrogen | Relative Rate of Abstraction |

| Primary (1°) | 1 |

| Secondary (2°) | 3.5 |

| Tertiary (3°) | 5 |

This table is based on general principles of radical reactivity and may not represent exact experimental values for this compound.

Free Radical Chain Reactions and Propagation Steps

Free radical halogenation is a classic example of a chain reaction involving alkanes. uobabylon.edu.iq The process is characterized by three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl2) by heat or UV light to form two halogen radicals.

Propagation: A halogen radical then abstracts a hydrogen atom from this compound to form a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to produce the halogenated alkane and a new halogen radical, which continues the chain.

Termination: The chain reaction is terminated when two radicals combine.

The propagation steps for the monochlorination of this compound would involve the formation of various isomeric radicals, leading to a mixture of chlorinated products.

Catalytic Functionalization and Skeletal Rearrangement of this compound

Catalytic processes offer more controlled and selective ways to transform alkanes like this compound into more valuable products.

Metal-Catalyzed C-H Activation and Derivatization

Direct functionalization of C-H bonds is a powerful tool in organic synthesis. dmaiti.com Transition metal catalysts can activate the otherwise inert C-H bonds of alkanes, allowing for the introduction of new functional groups. researchgate.netrsc.orgnih.gov These reactions often proceed through the formation of a metal-carbon bond, followed by further transformations. While specific studies on this compound are not abundant, the principles of metal-catalyzed C-H activation are broadly applicable. For instance, palladium, rhodium, and iron complexes have been shown to catalyze a variety of C-H functionalization reactions. dmaiti.comresearchgate.netmdpi.com

Acid-Catalyzed Isomerization Mechanisms of Alkane Structures

Acid catalysts, particularly superacids and zeolites, are employed to isomerize linear or less-branched alkanes into more highly branched structures, which have higher octane (B31449) numbers and are therefore more valuable as gasoline components. researchgate.netresearchgate.netmdpi.com The mechanism of acid-catalyzed isomerization involves the formation of a carbenium ion intermediate.

The process for an alkane like this compound would typically involve:

Protonation: A proton from the acid catalyst adds to the alkane, leading to the formation of a pentacoordinated carbonium ion, which then loses H2 to form a carbenium ion.

Rearrangement: The carbenium ion can undergo rearrangements, such as hydride and methyl shifts, to form more stable carbenium ions (tertiary > secondary > primary).

Deprotonation: The rearranged carbenium ion can then lose a proton to form a more branched alkane isomer.

Bifunctional catalysts, which possess both acidic and metallic sites, are often used for hydroisomerization. The metal component facilitates dehydrogenation of the alkane to an alkene, which is then protonated on the acid site. After isomerization, the branched alkene is hydrogenated back to an alkane on the metal site. chinesechemsoc.org

Table 2: Common Acid Catalysts for Alkane Isomerization

| Catalyst Type | Examples |

| Superacids | Sulfated Zirconia, Nafion |

| Zeolites | ZSM-5, Y-Zeolite, Mordenite |

| Chlorinated Alumina (B75360) | Pt/Al2O3-Cl |

Hydrocracking Pathways of Branched Hydrocarbons Analogous to this compound

Hydrocracking is a process used in oil refining to break down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline and diesel fuel. yok.gov.trtue.nl This process is typically carried out at high temperatures and pressures in the presence of a bifunctional catalyst. yok.gov.tr

For a branched alkane like this compound, hydrocracking would proceed through a mechanism similar to isomerization, involving the formation of carbenium ions on the acid sites of the catalyst. However, instead of just rearranging, these carbenium ions can also undergo beta-scission, which breaks a carbon-carbon bond to form a smaller alkene and a smaller carbenium ion. These smaller fragments are then hydrogenated on the metal sites of the catalyst. The distribution of the cracked products depends on the stability of the carbenium ion intermediates and the reaction conditions. tue.nl Studies on analogous molecules like n-decane show the formation of various smaller alkanes and isomers. yok.gov.tr

Oxidation Pathways and Mechanisms of this compound in Controlled Environments

The oxidation of alkanes, such as this compound, in controlled environments is a complex process that proceeds through a series of radical chain reactions. These pathways are of significant interest in the field of combustion chemistry, as branched alkanes are important components of transportation fuels. solubilityofthings.com The structure of this compound, with its tertiary and secondary carbon-hydrogen bonds, influences its oxidation behavior.

The initial step in the oxidation of this compound involves the abstraction of a hydrogen atom by a radical species, typically initiated by heat or light. The stability of the resulting alkyl radical dictates the preferred site of abstraction. In this compound, there are primary, secondary, and tertiary hydrogens. The tertiary C-H bond at the C4 position is weaker than the secondary and primary C-H bonds, making it more susceptible to abstraction.

Following the formation of the alkyl radical, it rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then undergo a variety of reactions that propagate the chain reaction, leading to the formation of a range of oxygenated products. These reactions include intramolecular hydrogen abstraction, which leads to the formation of hydroperoxides (ROOH), and subsequent decomposition to form aldehydes, ketones, and smaller hydrocarbon fragments.

The study of the oxidation of 2-methylalkanes, a class of compounds to which this compound belongs, has led to the development of comprehensive chemical kinetic models. researchgate.net These models, which can include thousands of elementary reactions, are essential for simulating and understanding the complex reaction pathways that occur during combustion. researchgate.net The branched structure of this compound can affect combustion efficiency and the profile of emitted pollutants. solubilityofthings.com

Table 1: Key Aspects of this compound Oxidation

| Step | Description | Key Intermediates |

| Initiation | Abstraction of a hydrogen atom to form an alkyl radical. | Alkyl radical (e.g., 4-ethyl-2-methylhexan-4-yl radical) |

| Propagation | Reaction of the alkyl radical with O₂. | Peroxy radical (ROO•) |

| Intramolecular H-abstraction. | Hydroperoxyalkyl radical (•QOOH) | |

| Second O₂ addition. | Peroxyhydroperoxyalkyl radical (•OOQOOH) | |

| Branching | Decomposition of hydroperoxides. | Aldehydes, ketones, smaller hydrocarbons |

Reduction Reactions and Associated Mechanisms of Unsaturated Precursors to this compound

The synthesis of this compound can be achieved through the reduction of its corresponding unsaturated precursors, which are alkenes or alkynes with the same carbon skeleton. The most common method for this transformation is catalytic hydrogenation. masterorganicchemistry.comlibretexts.orglibretexts.org This process involves the addition of molecular hydrogen (H₂) across the double or triple bond of the precursor in the presence of a metal catalyst. masterorganicchemistry.com

The reaction is typically carried out by dissolving the unsaturated precursor in a suitable solvent, such as ethanol (B145695) or acetic acid, and then exposing it to hydrogen gas under pressure in the presence of a heterogeneous catalyst. libretexts.org The catalyst provides a surface for the reaction to occur, lowering the activation energy. libretexts.org

The mechanism of catalytic hydrogenation involves several steps:

Adsorption: The unsaturated precursor and molecular hydrogen are adsorbed onto the surface of the metal catalyst. masterorganicchemistry.com

Hydrogen Dissociation: The H-H bond in molecular hydrogen is broken, and the hydrogen atoms bind to the metal surface. masterorganicchemistry.com

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbon atoms of the double or triple bond. masterorganicchemistry.com This results in the formation of the saturated alkane.

Desorption: The newly formed alkane is desorbed from the catalyst surface, making the active sites available for another reaction cycle. masterorganicchemistry.com

The hydrogenation reaction is exothermic, and the heat released, known as the heat of hydrogenation, can provide information about the stability of the precursor alkene. libretexts.org

Table 2: Catalytic Hydrogenation of Unsaturated Precursors to this compound

| Unsaturated Precursor (Example) | Catalyst | Description |

| 4-ethyl-2-methyl-1-hexene | Palladium on carbon (Pd/C) | A commonly used and effective catalyst for alkene hydrogenation. masterorganicchemistry.comlibretexts.org |

| 4-ethyl-2-methyl-2-hexene | Platinum(IV) oxide (PtO₂, Adams' catalyst) | A highly active catalyst, often used in the form of its oxide which is reduced in situ. libretexts.org |

| 4-ethyl-2-methyl-3-hexene | Raney Nickel (Ni) | A finely divided nickel catalyst prepared by treating a Ni-Al alloy with sodium hydroxide. libretexts.org |

Spectroscopic and Computational Approaches to Conformational and Stereochemical Analysis of 4 Ethyl 2 Methylhexane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For a complex, non-functionalized alkane like 4-ethyl-2-methylhexane, advanced NMR techniques are essential to resolve overlapping signals and understand its dynamic nature.

One-dimensional (1D) NMR spectra of branched alkanes can be challenging to interpret due to severe signal overlap in the aliphatic region. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), overcome this limitation by spreading the information across a second dimension.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal cross-peaks connecting protons of the ethyl group, the methyl groups, and the hexane (B92381) backbone, confirming the molecule's connectivity. For instance, a cross-peak would be expected between the methine proton at C4 and the methylene (B1212753) protons at C3 and the ethyl group's CH2. nih.govacs.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms with their attached protons. It provides an unambiguous assignment of each proton signal to its corresponding carbon, simplifying the crowded proton spectrum.

These multidimensional techniques are powerful tools for the complete and unambiguous assignment of all proton and carbon signals in complex structures like this compound. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key COSY Correlations for this compound Note: Chemical shifts are estimated and can vary based on solvent and experimental conditions. Data is illustrative.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Cross-Peaks (with protons on...) |

|---|---|---|---|

| C1 (methyl on C2) | ~0.88 (d) | ~22.5 | C2 |

| C2 (methine) | ~1.55 (m) | ~30.0 | C1, C3 |

| C3 (methylene) | ~1.25 (m) | ~39.0 | C2, C4 |

| C4 (methine, chiral center) | ~1.40 (m) | ~42.0 | C3, C5, Ethyl-CH2 |

| C5 (methylene) | ~1.30 (m) | ~29.0 | C4, C6 |

| C6 (methyl) | ~0.90 (t) | ~14.0 | C5 |

| Ethyl-CH2 (on C4) | ~1.35 (m) | ~25.0 | C4, Ethyl-CH3 |

| Ethyl-CH3 (on C4) | ~0.85 (t) | ~11.0 | Ethyl-CH2 |

Dynamic NMR (DNMR) spectroscopy is an experimental technique used to study the rates of intramolecular processes that are on the NMR timescale, such as conformational changes due to bond rotation. montana.edunih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where rotation is slow, separate signals for different conformers may be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. acs.org

Table 2: Representative Rotational Energy Barriers for C-C Bonds in Alkanes Note: These are typical values for alkane structures and serve as an illustration for this compound.

| Bond Rotation | Interaction Type | Estimated Rotational Barrier (kJ/mol) | Description |

|---|---|---|---|

| C3-C4 | Gauche Interaction | ~3.8 | Energy cost for a methyl/ethyl group being 60° from another alkyl group. |

| C4-C5 | Gauche Interaction | ~3.8 | Similar energy cost for alkyl group interactions. |

| C2-C3 | Eclipsing Interaction | 12-16 | Energy barrier to rotate past an eclipsed conformation involving hydrogen and alkyl groups. |

Chiroptical Spectroscopy for Absolute Configuration Determination of Chiral this compound Enantiomers

This compound possesses a stereocenter at the C4 carbon, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are the primary methods for determining the absolute configuration (R or S) of an enantiomerically pure sample. vt.edu

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light in the UV-Vis region. researchgate.net However, simple alkanes like this compound lack strong chromophores, resulting in very weak ECD signals that are difficult to measure. researchgate.net While challenging, theoretical calculations can predict the ECD spectrum, and a comparison with highly sensitive experimental measurements could potentially assign the absolute configuration. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations. hindsinstruments.com VCD is particularly powerful for stereochemical analysis of molecules without traditional chromophores. nih.gov The absolute configuration of a chiral molecule can be reliably determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)-enantiomer). rsc.org A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.

Table 3: Illustrative Data for VCD-Based Absolute Configuration Assignment Note: This table presents hypothetical data to demonstrate the comparison between experimental and calculated VCD spectra.

| Vibrational Mode (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA for (R)-enantiomer (x 10⁻⁵) | Calculated ΔA for (S)-enantiomer (x 10⁻⁵) | Conclusion |

|---|---|---|---|---|

| 2960 (C-H stretch) | +2.5 | +2.3 | -2.3 | Match with (R) |

| 1450 (C-H bend) | -1.8 | -1.6 | +1.6 | Match with (R) |

| 1380 (C-H bend) | +0.9 | +1.1 | -1.1 | Match with (R) |

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of polarized light. kud.ac.in For molecules like alkanes that are transparent in the visible region, ORD curves typically show a plain, smooth increase in rotation magnitude as the wavelength decreases. vlabs.ac.in While a single measurement of optical rotation can confirm chirality, the full ORD curve provides more robust data for comparison with theoretical predictions. wikipedia.org The absolute configuration can be assigned by matching the experimental ORD curve with one calculated for a known configuration using quantum chemical methods. acs.org

Quantum Chemical Calculations and Molecular Modeling of this compound

Quantum chemical calculations are indispensable for interpreting the complex spectroscopic data of flexible molecules like this compound. arxiv.org Molecular modeling allows for the exploration of the potential energy surface to identify stable conformers and the transition states that connect them.

The typical computational workflow involves:

Conformational Search: Using lower-level methods like molecular mechanics to explore the vast number of possible conformations and identify low-energy candidates. csus.edu

Geometry Optimization: Using higher-level methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), to optimize the geometry of the most stable conformers. researchgate.net

Property Calculation: For the optimized geometries, various properties can be calculated, including relative energies, NMR chemical shifts, and the chiroptical spectra (VCD, ECD, ORD). acs.orgresearchgate.net

These theoretical predictions are then compared with experimental data to confirm structural assignments, determine absolute configurations, and understand the conformational preferences of the molecule. For this compound, calculations would reveal the relative stabilities of various staggered conformations (gauche vs. anti) around the C3-C4 and C4-C5 bonds.

Table 4: Hypothetical Relative Energies of this compound Conformers from Quantum Calculations Note: Energies are relative to the most stable conformer (Conformer 1). Data is illustrative.

| Conformer | Description (Dihedral angles around C3-C4-C5) | Calculated Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| 1 | Anti, Anti | 0.00 | ~45% |

| 2 | Anti, Gauche | ~3.5 | ~20% |

| 3 | Gauche, Anti | ~3.8 | ~18% |

| 4 | Gauche, Gauche | ~7.0 | ~5% |

Conformation Analysis and Energy Minimization Studies

Conformational analysis of this compound involves identifying the stable conformers and quantifying their relative energies. The most complex rotational dynamics occur around the C3-C4 bond, which connects a secondary carbon to a tertiary carbon bearing an ethyl group and an isobutyl group. A qualitative analysis using Newman projections helps to visualize the different staggered and eclipsed conformations and their associated strains.

The primary forces at play are:

Torsional Strain: An increase in energy due to the eclipsing of bonds on adjacent atoms. This is maximized in eclipsed conformations.

Steric Strain: A repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity. This is particularly significant in gauche interactions and eclipsed conformations involving bulky substituents.

The most stable conformations are typically staggered, where the dihedral angles between substituents on adjacent carbons are 60°. Among these, the anti conformation, which places the largest groups 180° apart, is generally the lowest in energy. Conversely, gauche conformations, with large groups at a 60° dihedral angle, are higher in energy due to steric strain. uci.edu The highest energy conformations are the eclipsed forms, where torsional and steric strains are maximized. libretexts.org

For this compound, rotation about the C3-C4 bond involves maneuvering the isobutyl group, the ethyl group, and a hydrogen atom on C4 relative to the groups on C3. Energy minimization studies calculate the potential energy of the molecule as a function of this rotation, identifying the energy minima (stable conformers) and maxima (transition states). chegg.com The global minimum energy conformation will be the one that most effectively minimizes both torsional and steric strain, which would be an anti-staggered arrangement of the largest alkyl groups.

Table 1: Estimated Energetic Cost of Unfavorable Interactions in Alkanes

| Interaction Type | Description | Approximate Energy Cost (kcal/mol) |

| H-H Eclipsing | Torsional strain from two eclipsed hydrogen atoms. | ~1.0 |

| C-H Eclipsing | Torsional strain from an eclipsed hydrogen and methyl group. | ~1.4 |

| C-C Eclipsing | Torsional and steric strain from two eclipsed methyl groups. | ~2.6 |

| Gauche Interaction | Steric strain between two methyl groups 60° apart. | ~0.9 |

| Data derived from conformational analysis of butane (B89635) and propane. pressbooks.pub |

Ab Initio and Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Beyond simple steric and torsional effects, a deeper understanding of this compound's properties can be achieved through quantum mechanical calculations. Ab initio and Density Functional Theory (DFT) are two such methods used to solve the electronic structure of a molecule, providing detailed information about electron distribution and orbital energies. uobaghdad.edu.iqresearchgate.net

DFT calculations can determine the optimized geometry of the molecule corresponding to its lowest energy state. Furthermore, these methods are used to calculate key electronic properties that govern reactivity:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, which is characteristic of alkanes like this compound.

Electrostatic Potential Map (EPM): This map visualizes the electron density around the molecule. For a nonpolar alkane, the EPM shows a neutral potential, confirming its hydrophobic nature and lack of highly reactive sites.

These computational methods have been applied to branched alkanes to correlate their structural features with electronic properties. uobaghdad.edu.iqresearchgate.net For this compound, such calculations confirm its character as a stable, non-polar molecule with low reactivity. nist.gov

Table 2: Representative Calculated Electronic Properties for a Branched Alkane

| Property | Description | Typical Value |

| HOMO Energy | Energy of the highest occupied molecular orbital. | ~ -10 to -11 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | ~ +4 to +5 eV |

| HOMO-LUMO Gap | Indicator of chemical stability. | ~14 to 16 eV |

| Dipole Moment | Measure of net molecular polarity. | ~0.0 - 0.1 Debye |

| Heat of Formation | Enthalpy change when the compound is formed from its elements. | ~ -60 kcal/mol |

| Values are representative for branched C9 alkanes based on computational studies. uobaghdad.edu.iqresearchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes

While energy minimization can identify stable conformers, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time at a given temperature. MD simulations model the movements of atoms by applying the principles of classical mechanics and using a force field to describe the potential energy of the system. springernature.com

An MD simulation generates a trajectory—a movie-like record of how the positions and velocities of all atoms evolve. By analyzing this trajectory, one can map the molecule's conformational landscape, which is a representation of all accessible conformations and the transitions between them. elifesciences.org This approach offers several key insights:

Conformer Population: The simulation can reveal the percentage of time the molecule spends in each of its stable conformations (e.g., anti vs. gauche), providing a statistical weight to each conformer at a specific temperature.

Transition Dynamics: It allows for the observation of the dynamic process of bond rotation, showing how the molecule transitions from one staggered conformer to another by passing through higher-energy eclipsed states.

Thermodynamic Properties: By sampling a vast number of molecular configurations, MD simulations can be used to calculate bulk thermodynamic properties. For instance, MD simulations have been used to determine the density of this compound in the liquid state.

The combination of MD simulations with machine learning techniques is an emerging area that allows for more efficient exploration of conformational space and the prediction of physically realistic structures. manchester.ac.uk

Table 3: Typical Parameters for an MD Simulation of Liquid this compound

| Parameter | Description | Example Value |

| Force Field | A set of equations and parameters to calculate potential energy. | SciPCFF, OPLS-AA, or similar |

| Ensemble | The statistical mechanical ensemble (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Simulation Time | The total duration of the simulated trajectory. | Nanoseconds to microseconds |

| Output Data | Information extracted from the trajectory. | Density, conformer distribution, diffusion coefficient |

Environmental Fate and Biogeochemical Cycling of 4 Ethyl 2 Methylhexane

Anaerobic Biodegradation Pathways of Branched Alkanes, Including 4-Ethyl-2-methylhexane

Under anoxic conditions, such as those found in deeply buried sediments, oil reservoirs, and contaminated aquifers, the biodegradation of alkanes is a slow but significant process. The recalcitrance of branched alkanes like this compound is overcome by specialized microbial communities through unique biochemical strategies.

Microbial Communities and Enzymatic Mechanisms Involved in Alkane Degradation

The anaerobic breakdown of branched alkanes is primarily carried out by consortia of microorganisms. Within these communities, certain bacteria have been identified as key players in the initial activation of these chemically stable molecules. Studies on environments like oil sands tailings have revealed that members of the family Peptococcaceae are often instrumental in the degradation of iso-alkanes. nih.gov These bacteria work in syntrophy with methanogenic archaea, which utilize the breakdown products to produce methane. researchgate.netresearchgate.net For instance, in the methanogenic degradation of iso-alkane mixtures, the depletion of compounds like 2-methylpentane (B89812) has been linked to the enrichment of Peptococcaceae, which are associated with both acetoclastic methanogens (e.g., Methanosaeta) and hydrogenotrophic methanogens (e.g., Methanolinea and Methanoregula). nih.gov

The enzymatic machinery responsible for the anaerobic activation of alkanes often involves glycyl-radical enzymes. researchgate.net These enzymes are capable of catalyzing the difficult first step in alkane degradation under anoxic conditions.

Succinylation Mechanisms in Alkane Activation

The most well-documented mechanism for the anaerobic activation of both n-alkanes and branched alkanes is the addition to fumarate (B1241708), a process known as succinylation. researchgate.netnih.gov This reaction is catalyzed by alkylsuccinate synthase (ass) or related enzymes like methylalkylsuccinate synthase (mas). researchgate.net The enzyme adds the alkane to the double bond of a fumarate molecule, forming an alkylsuccinate. This initial step transforms the inert alkane into a more reactive compound that can then enter into the central metabolism of the cell, typically via a pathway analogous to beta-oxidation.

While direct evidence for the succinylation of this compound is not available, studies on similar iso-alkanes provide strong support for this pathway. For example, the degradation of iso-nonane isomers (2-methyl-, 3-methyl-, and 4-methyloctane) in methanogenic enrichment cultures is believed to proceed via fumarate addition. researchgate.net Similarly, metabolites of 2-methylpentane degradation under sulfidogenic conditions have been identified as succinylated derivatives. researchgate.net The detection of genes encoding for alkylsuccinate synthase (assA) in environments where branched alkanes are degraded further points to the prevalence of this mechanism. researchgate.netresearchgate.net

Aerobic Degradation Mechanisms in Environmental Compartments

In the presence of oxygen, the biodegradation of this compound is expected to be more rapid and widespread than in anaerobic environments. Aerobic microorganisms utilize oxygenases to initiate the degradation of alkanes. While specific studies on this compound are scarce, the general principles of aerobic alkane degradation are well-established.

Biological degradation of petroleum hydrocarbon vapors, including branched alkanes, can occur relatively quickly in aerobic subsurface soils. itrcweb.org Microorganisms in these environments use enzymes to react the hydrocarbons with oxygen, ultimately producing carbon dioxide and water. itrcweb.org However, the rate of aerobic biodegradation can be limited by the availability of oxygen and nutrients. In some cases, branched alkanes may be degraded more slowly than their straight-chain counterparts. For instance, in studies of jet fuel-contaminated aquifers, n-hexane appeared to be degraded preferentially over branched alkanes of similar molecular weight. researchgate.net

The initial step in aerobic alkane degradation is typically the oxidation of a terminal or sub-terminal carbon atom by a monooxygenase or dioxygenase enzyme, leading to the formation of an alcohol. This alcohol is then further oxidized to an aldehyde and a carboxylic acid, which can then enter central metabolic pathways such as the fatty acid beta-oxidation cycle. The complex branching structure of this compound may influence the initial site of oxidation and the subsequent metabolic pathway.

Atmospheric Photo-oxidation and Atmospheric Chemistry of Branched Hydrocarbons

Once volatilized into the atmosphere, this compound is subject to photo-oxidation, a process driven by sunlight and highly reactive chemical species. This is the primary removal mechanism for such compounds from the troposphere.

Reaction Kinetics with Hydroxyl Radicals and Other Atmospheric Oxidants

The most important oxidant in the daytime troposphere is the hydroxyl radical (OH). iiasa.ac.at The reaction with OH radicals initiates the degradation of alkanes in the atmosphere. The rate of this reaction is a key parameter in determining the atmospheric lifetime of a volatile organic compound.

While the specific rate constant for the reaction of this compound with OH radicals has not been experimentally determined, data for structurally similar branched alkanes can provide a reasonable estimate. For example, the rate constants for the reaction of OH radicals with 3-methylhexane (B165618) and 2-methylheptane (B165363) have been measured. Based on these values, the atmospheric lifetime of this compound with respect to reaction with OH radicals is expected to be on the order of a few days. The general trend is that the reaction rate constant increases with the size and degree of branching of the alkane molecule.

The following table presents the rate constants for the reaction of OH radicals with some branched alkanes:

| Compound | Rate Constant (cm³/molecule·s) |

| 3-Methylhexane | (3.09 ± 0.31) × 10⁻¹⁰ (with Cl atoms) |

| 2-Methylheptane | (3.67 ± 0.40) × 10⁻¹⁰ (with Cl atoms) |

| n-Heptane | 7.30 ± 0.17 x 10⁻¹² (with OH radicals) |

| n-Octane | 9.01 ± 0.19 x 10⁻¹² (with OH radicals) |

| Data for 3-methylhexane and 2-methylheptane are for reactions with Cl atoms, which are also important atmospheric oxidants, particularly in marine and coastal areas. researchgate.net Data for n-heptane and n-octane with OH radicals are provided for comparison. researchgate.net |

Formation of Secondary Organic Aerosols (SOA) Precursors

The atmospheric oxidation of volatile organic compounds, including branched alkanes, can lead to the formation of less volatile products that can partition into the particle phase, contributing to the formation of secondary organic aerosols (SOA). iiasa.ac.atsci-hub.se SOA are a significant component of atmospheric particulate matter, with implications for air quality and climate.

The molecular structure of the parent hydrocarbon plays a crucial role in determining its potential to form SOA. copernicus.org The oxidation of this compound will produce a variety of oxygenated products, such as alcohols, ketones, and nitrates. The volatility of these products, and thus their likelihood of forming SOA, will depend on their specific chemical structure and the atmospheric conditions (e.g., temperature, presence of other pollutants).

While direct experimental data on the SOA yield from this compound is not available, studies on other alkanes and branched hydrocarbons indicate that they can be significant SOA precursors. The branching in the structure of this compound will influence the fragmentation patterns during its atmospheric oxidation, which in turn affects the volatility and SOA-forming potential of the reaction products. Generally, larger and more complex organic molecules have a higher propensity to form SOA.

Advanced Analytical Methodologies for Detection and Quantification of 4 Ethyl 2 Methylhexane in Complex Matrices

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the trace analysis of volatile and semi-volatile organic compounds, including branched alkanes like 4-ethyl-2-methylhexane. The power of this method lies in the combination of the superior separation capability of gas chromatography with the high mass accuracy and resolution of modern mass spectrometers. This allows for the confident identification and quantification of target analytes even when they are present at very low concentrations within a complex matrix. osti.govnih.gov

In practice, a sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. researchgate.net As the separated compounds, including this compound, elute from the column, they enter the mass spectrometer. High-resolution instruments can determine the mass-to-charge ratio (m/z) of ions with very high precision, enabling the differentiation of compounds with the same nominal mass but different elemental compositions. This high resolving power is critical for distinguishing target alkanes from isobaric interferences, which is a common challenge in the analysis of complex hydrocarbon mixtures. bohrium.com The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity by monitoring specific fragmentation patterns of the parent ion, a technique known as multiple reaction monitoring (MRM), which is effective for identifying co-eluting hydrocarbon biomarkers. osti.gov

Development of Enantioselective GC Methods for this compound Isomers

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. These enantiomers have identical physical properties, making their separation by standard GC methods impossible. However, distinguishing between enantiomers can be crucial in various fields, such as geochemistry or environmental fate studies, as biological processes can be stereospecific.

The enantioseparation of unfunctionalized chiral alkanes represents a significant challenge in separation science because the lack of functional groups means that enantiorecognition must rely on weak van der Waals forces. wiley.com Enantioselective GC methods address this by using a chiral stationary phase (CSP). These stationary phases create a chiral environment within the GC column. The most common CSPs for this purpose are derivatized cyclodextrins. wiley.comgcms.cz

As the racemic mixture of this compound passes through the column, the two enantiomers form transient diastereomeric complexes with the chiral selector. The stability of these complexes differs slightly for each enantiomer, leading to different retention times and, consequently, their separation on the chromatogram. gcms.cz The development of such a method involves selecting the appropriate cyclodextrin (B1172386) derivative and optimizing GC conditions (e.g., temperature program, carrier gas flow) to achieve baseline resolution of the enantiomeric peaks. While no single CSP is universal, modified cyclodextrins like octakis(6-O-methyl-2,3-di-O-pentyl)-gamma-cyclodextrin have shown success in separating various C7-C8 chiral alkanes. wiley.com

Two-Dimensional Gas Chromatography (GCxGC) for Comprehensive Hydrocarbon Profiling

For exceptionally complex matrices containing thousands of hydrocarbon components, conventional one-dimensional GC often provides insufficient resolution, resulting in a large "unresolved complex mixture" (UCM) where individual compounds cannot be distinguished. mosh-moah.deresearchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that significantly enhances peak capacity and separation power. sepsolve.com

In a GCxGC system, two columns with different stationary phases (e.g., a non-polar column followed by a polar or shape-selective column) are connected in series via a modulator. sepsolve.com The modulator is a critical component that traps small, sequential fractions of the effluent from the first-dimension column and rapidly re-injects them onto the second-dimension column. sepsolve.com This process occurs continuously throughout the analysis.

The result is a two-dimensional separation where compounds are distributed across a 2D plane based on two independent properties—typically volatility in the first dimension and polarity in the second. mosh-moah.de This structured separation allows chemically related compound classes (e.g., n-alkanes, iso-alkanes, cycloalkanes) to elute in distinct, ordered bands on the 2D chromatogram, often called a contour plot. mosh-moah.degcms.cz This structured chromatogram provides a detailed chemical fingerprint of the sample, enabling the identification of compound classes and even individual isomers like this compound that would be hidden in the UCM of a 1D analysis. sepsolve.comgcms.cz When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC provides a powerful tool for both quantification and confident identification of components in complex hydrocarbon samples. gcms.cz

Table 1: Typical Column Set Configurations for GCxGC Hydrocarbon Analysis

| Configuration Type | First Dimension (1D) Column (Separation by Volatility) | Second Dimension (2D) Column (Separation by Polarity) | Primary Application |

|---|---|---|---|

| Normal Phase | Non-polar (e.g., 100% dimethylpolysiloxane) | Polar (e.g., 50% phenyl polysilphenylene-siloxane) | General hydrocarbon profiling, petroleum analysis. |

| Reversed Phase | Polar (e.g., Wax-type column) | Non-polar (e.g., 5% phenyl dimethylpolysiloxane) | Analysis of specific polar compounds within a non-polar matrix. |

Application of Advanced Spectroscopic Techniques for in situ Reaction Monitoring of this compound Transformations

Understanding the transformation of this compound, such as in isomerization or catalytic cracking processes, requires monitoring the reaction as it happens. In situ spectroscopic techniques allow for real-time analysis of a reacting mixture without the need for sampling, thereby preserving the integrity of transient or labile intermediate species. spectroscopyonline.comyoutube.com

Vibrational spectroscopy, particularly Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), is a powerful tool for studying heterogeneous catalytic reactions. youtube.com In a typical setup, the catalyst powder is placed in a specialized cell that allows reactants (including this compound) to flow through it under controlled temperature and pressure, while an infrared beam is passed through the sample. youtube.com The resulting spectra provide information about the chemical bonds of molecules adsorbed on the catalyst surface, making it possible to identify reaction intermediates and monitor their formation and consumption over time. youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable in situ technique. rsc.org By placing the reaction vessel directly within the NMR spectrometer, changes in the chemical environment of the atoms within the molecules can be tracked. This can provide detailed structural information on the reactants, intermediates, and products as the transformation of this compound proceeds. These spectroscopic methods provide critical data for elucidating reaction mechanisms and kinetics. nih.gov

Method Validation and Quality Assurance in Quantitative Analysis of Branched Alkanes

To ensure that the quantitative data generated for branched alkanes like this compound are reliable and fit for purpose, the analytical method must be thoroughly validated. redalyc.orgresearchgate.net Method validation is a key component of a laboratory's Quality Assurance (QA) program and is often required for accreditation under standards like ISO/IEC 17025. redalyc.orgresearchgate.net The process involves experimentally verifying that the method's performance characteristics are suitable for the intended analytical application. redalyc.org

Key performance parameters evaluated during method validation for the quantitative analysis of hydrocarbons include:

Selectivity/Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix. redalyc.org

Linearity and Working Range: Demonstrating a direct, proportional relationship between the analytical signal and the concentration of the analyte over a defined range. nih.gov

Accuracy/Recovery: The closeness of the measured result to the true value. It is often assessed by analyzing certified reference materials (CRMs) or by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovered. researchgate.netdtic.mil

Precision: The degree of agreement among a series of replicate measurements. It is typically evaluated at two levels: repeatability (within-run precision) and reproducibility (between-run or inter-laboratory precision). redalyc.orgtandfonline.com

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. redalyc.org

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govredalyc.org

Ongoing quality control (QC) measures, such as the regular analysis of blanks, standards, and control samples, are necessary to ensure the method remains in a state of statistical control during routine use. researchgate.net

Table 2: Key Method Validation Parameters and Typical Acceptance Criteria for Hydrocarbon Analysis

| Parameter | Description | Common Acceptance Criterion |

|---|---|---|

| Linearity (R²) | Correlation coefficient of the calibration curve. | ≥ 0.995 |

| Accuracy/Recovery | Percentage of known analyte amount recovered from a spiked sample. | 80% - 120% |

| Precision (RSD) | Relative Standard Deviation of replicate measurements. | ≤ 15-20% |

| Limit of Quantitation (LOQ) | Lowest quantifiable concentration. | Signal-to-Noise ratio ≥ 10:1 |

Derivatives and Analogues of 4 Ethyl 2 Methylhexane: Synthesis and Mechanistic Exploration

Preparation and Transformations of Functionalized Branched Hydrocarbon Scaffolds Derived from 4-Ethyl-2-methylhexane

The halogenated derivatives of this compound are valuable precursors for a range of other functionalized molecules. These transformations primarily involve nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: The S(_N)1 Pathway

Due to the sterically hindered nature of 4-halo-4-ethyl-2-methylhexane, it is expected to react very slowly, if at all, via an S(_N)2 mechanism. acs.orgmasterorganicchemistry.com Instead, in the presence of a weak nucleophile and a polar protic solvent (e.g., water or ethanol), it will readily undergo solvolysis via an S(_N)1 mechanism. chemistrysteps.commasterorganicchemistry.com This reaction proceeds through a stable tertiary carbocation intermediate.

Formation of Alcohols: Reaction of 4-chloro-4-ethyl-2-methylhexane with water will yield 4-ethyl-2-methylhexan-4-ol.

Formation of Ethers: When an alcohol is used as the solvent, an ether is formed. For example, reaction with methanol (B129727) would produce 4-ethyl-4-methoxy-2-methylhexane.

Elimination Reactions: The E1 and E2 Pathways

When treated with a base, 4-halo-4-ethyl-2-methylhexane will undergo elimination to form alkenes. With a weak base in a polar protic solvent, the E1 mechanism will compete with the S(_N)1 reaction. youtube.com With a strong, non-bulky base, the E2 mechanism is also possible. The regiochemical outcome of these elimination reactions is generally predicted by Zaitsev's rule, which states that the more substituted (more stable) alkene is the major product. However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted Hofmann product. masterorganicchemistry.com

| Reagents and Conditions | Predominant Mechanism | Major Organic Product(s) |

|---|---|---|

| H₂O, heat | S(_N)1 | 4-Ethyl-2-methylhexan-4-ol |

| CH₃OH, heat | S(_N)1 | 4-Ethyl-4-methoxy-2-methylhexane |

| NaOH in H₂O/Ethanol (B145695) | E1/E2 | 4-Ethyl-2-methylhex-3-ene and 2-ethyl-4-methylhex-1-ene |

| Potassium tert-butoxide in tert-butanol | E2 | 2-Ethyl-4-methylhex-1-ene (Hofmann product) |

Comparative Mechanistic Studies with Structurally Related Branched Alkanes

The influence of the branched structure of this compound on its reactivity becomes evident when compared to less substituted isomers, such as a secondary haloalkane (e.g., 5-chloro-3-methylheptane) and a primary haloalkane (e.g., 1-chloro-3,5-dimethylheptane).

The tertiary structure of 4-halo-4-ethyl-2-methylhexane sterically shields the carbon atom from backside attack, making S(_N)2 reactions highly unfavorable. nih.govacs.org In contrast, a primary haloalkane would readily undergo S(_N)2 reactions. A secondary haloalkane represents an intermediate case where both S(_N)1 and S(_N)2 mechanisms are possible and often compete.

Conversely, the stability of the tertiary carbocation formed from 4-halo-4-ethyl-2-methylhexane makes it highly susceptible to S(_N)1 and E1 reactions. youtube.com The rate of these reactions would be significantly faster than for a secondary or primary analogue under similar conditions.

| Haloalkane Structure | Relative S(_N)1 Rate | Relative S(_N)2 Rate | Predominant Elimination with Strong Base |

|---|---|---|---|

| Tertiary (e.g., 4-Chloro-4-ethyl-2-methylhexane) | Fastest | Negligible | E2/E1 |

| Secondary (e.g., 5-Chloro-3-methylheptane) | Intermediate | Slow | E2 |

| Primary (e.g., 1-Chloro-3,5-dimethylheptane) | Slowest | Fastest | E2 |

Future Directions and Emerging Research Avenues in 4 Ethyl 2 Methylhexane Studies

Integration of Machine Learning and AI in Predicting 4-Ethyl-2-methylhexane Reactivity and Properties

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical research, and this compound stands to be a beneficiary of this computational transformation. Currently, the prediction of physicochemical properties and reactivity of complex hydrocarbons often relies on time-consuming and resource-intensive experimental methods or quantum mechanical calculations.

Future research will likely focus on developing robust ML models trained on large datasets of hydrocarbon properties to predict the characteristics of this compound with high accuracy. These models can learn complex structure-property relationships, enabling the rapid estimation of parameters such as boiling point, viscosity, and combustion efficiency. For instance, graph neural networks could be employed to represent the molecular structure of this compound and predict its properties based on the arrangement of its atoms and bonds.

Furthermore, AI can be instrumental in predicting the reactivity of this compound in various chemical environments. By analyzing vast amounts of reaction data, AI algorithms can identify patterns and predict the outcomes of reactions, including the likelihood of specific isomer formation or the efficiency of catalytic processes. This predictive power can accelerate the discovery of new synthetic routes and the optimization of existing industrial processes involving branched alkanes.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Unit |

|---|---|---|

| Boiling Point | 133.81 | °C |

| Melting Point | -112.99 | °C |

| Density | 0.7190 | g/cm³ |

| Refractive Index | 1.4046 | |

| Water Solubility | 359 | µg/L |

Sustainable Synthesis Routes for Branched Alkanes with Reduced Environmental Impact

The traditional synthesis of highly branched alkanes like this compound often involves processes that are energy-intensive and rely on fossil fuel-based feedstocks. A critical area of future research is the development of sustainable and environmentally friendly synthesis routes.

One promising avenue is the utilization of biomass-derived feedstocks. Research is ongoing to convert lignocellulosic biomass into valuable platform chemicals that can then be catalytically upgraded to branched alkanes. This approach not only reduces the reliance on fossil fuels but also contributes to a circular economy. The challenge lies in developing selective and efficient catalysts that can control the branching and chain length of the final alkane products.

Another area of focus is the development of "green" catalytic systems that operate under milder reaction conditions and utilize non-toxic and recyclable catalysts. This includes the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and efficiency. The discovery and engineering of enzymes capable of synthesizing branched alkanes from renewable starting materials would be a significant breakthrough. Additionally, the upcycling of plastic waste into valuable hydrocarbons, including branched alkanes, is an emerging field that could provide a sustainable source for these compounds.

Role of this compound as a Model Compound in Fundamental Chemical Discovery

Branched alkanes are major components of transportation fuels, and their combustion chemistry is of significant interest for the development of more efficient and cleaner internal combustion engines. Due to its specific branching structure, this compound can serve as an important model compound for fundamental studies in this area.

Future research could involve detailed experimental and computational studies of the pyrolysis and oxidation of this compound. By understanding the elementary reactions and the formation of key intermediates during its combustion, researchers can develop more accurate kinetic models for real-world fuels. These models are crucial for designing advanced combustion strategies that minimize pollutant formation, such as soot and nitrogen oxides.

Furthermore, this compound can be used as a model substrate in catalysis research. Studies on the isomerization, cracking, and reforming of this compound over various catalysts can provide valuable insights into the reaction mechanisms and help in the design of more selective and stable catalysts for the petrochemical industry.

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Kinetic Studies

The ability to monitor chemical reactions in real-time provides invaluable information for understanding reaction kinetics and optimizing process conditions. Future research on this compound will undoubtedly benefit from the application of advanced spectroscopic techniques.

In-situ and operando spectroscopy, where the catalyst and reacting species are monitored under actual reaction conditions, are powerful tools for studying the synthesis and conversion of this compound. Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) can provide information on the nature of the active sites on a catalyst, the adsorption of reactants, and the formation of intermediates and products on the catalyst surface.

For kinetic studies, techniques with high temporal resolution, such as time-resolved spectroscopy, can be employed to follow the concentration of reactants, intermediates, and products as a function of time. This data is essential for elucidating complex reaction networks and for the development of accurate kinetic models. The combination of these advanced spectroscopic methods with computational modeling will provide a comprehensive understanding of the chemical transformations of this compound at a molecular level.

Table 2: Key Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C9H20 nih.govlookchem.comguidechem.comchemicalbook.com |

| Molecular Weight | 128.26 g/mol nih.govchemicalbook.com |